6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is an organic compound with the molecular formula C8H3BrF3NS2. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields of research and industry .
Preparation Methods
The synthesis of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol typically involves the bromination of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, as a quorum-sensing inhibitor, it binds to the active site of quorum-sensing receptors in bacteria, preventing the activation of genes responsible for virulence and biofilm formation . This inhibition disrupts bacterial communication and reduces pathogenicity.
Comparison with Similar Compounds
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol can be compared with other similar compounds, such as:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar in structure but lacks the thiol group, which may affect its reactivity and biological activity.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: Contains a chlorine atom instead of bromine, which can lead to different chemical properties and applications.
Benzo[d]thiazole-2-thiol derivatives: A broad class of compounds with varying substituents that can exhibit diverse biological activities and chemical reactivities.
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSJNXHRWSYML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682073 |
Source
|
Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-27-1 |
Source
|
Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.